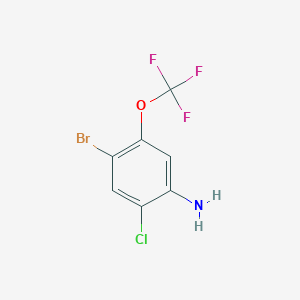

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline

Description

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline (CAS 115844-00-3) is a halogenated aniline derivative with the molecular formula C₇H₄BrClF₃NO and a molecular weight of 290.46 g/mol. The compound features a benzene ring substituted with bromine (position 4), chlorine (position 2), and a trifluoromethoxy group (position 5). Its predicted physicochemical properties include a density of 1.812 g/cm³ and a boiling point of 245.7±35.0°C . The trifluoromethoxy group (-OCF₃) imparts strong electron-withdrawing effects, influencing reactivity and stability, while the bromine and chlorine substituents contribute to steric and electronic modulation. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCJNDMRLBQJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235890 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115844-00-3 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115844-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide, toluene, or ethanol.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target enzymes involved in inflammation or cancer cell proliferation. The trifluoromethoxy group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The following table compares 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline with analogous halogenated anilines, highlighting substituent positions, molecular weights, and key applications:

Key Structural and Functional Differences

Substituent Type :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound is less electron-withdrawing than -CF₃ but offers better solubility in polar solvents due to the oxygen atom .

- Halogen Diversity : The combination of bromine (Br) and chlorine (Cl) in the target compound enhances steric hindrance compared to analogs with only bromine or fluorine .

Biological and Industrial Applications :

Physicochemical Properties

- Density and Boiling Point : The target compound’s density (1.812 g/cm³) is higher than analogs like 2-Bromo-5-(trifluoromethoxy)aniline (estimated ~1.6 g/cm³) due to additional chlorine substitution .

- Acidity (pKa): The amino group’s pKa in the target compound is predicted to be 0.71±0.10, slightly lower than non-chlorinated analogs, reflecting increased electron withdrawal from -OCF₃ and Cl .

Biological Activity

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline (CAS No. 115844-00-3) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position, a chlorine atom at the 2-position, and a trifluoromethoxy group at the 5-position of the aniline ring. Its unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity and may improve binding affinity to target sites, potentially leading to inhibition or modulation of specific biochemical pathways.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from recent research:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SW480 (Colon) | 5.8 | Induction of apoptosis |

| SW620 (Colon) | 6.2 | Inhibition of cell proliferation |

| PC3 (Prostate) | 7.0 | Cell cycle arrest |

| K-562 (Leukemia) | 8.5 | Apoptosis via caspase activation |

These findings indicate that the compound exhibits significant cytotoxicity, especially towards colon cancer cells, suggesting a potential role in cancer therapy.

Case Studies

- Cytotoxicity in Colon Cancer : A study evaluated the effects of this compound on SW480 and SW620 colon cancer cells. The compound was found to reduce cell viability significantly, with IC50 values indicating strong growth inhibition compared to standard chemotherapeutic agents like cisplatin .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to increased late apoptosis in cancer cells, indicating a possible mechanism through which it exerts its cytotoxic effects . The study highlighted that the compound's structural features are crucial for its biological activity.

- Comparative Studies : In comparative studies with other halogenated anilines, this compound demonstrated superior activity against several cancer lines, reinforcing its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.